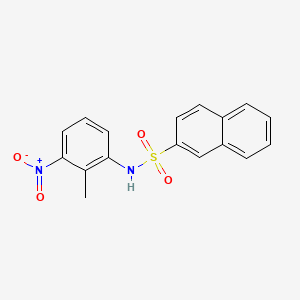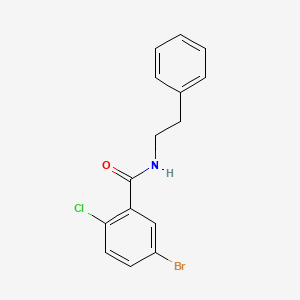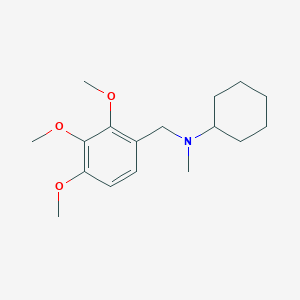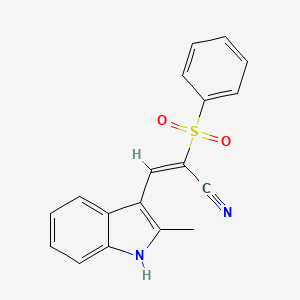
N-(2-methyl-3-nitrophenyl)-2-naphthalenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methyl-3-nitrophenyl)-2-naphthalenesulfonamide, also known as MNQ, is a sulfonamide derivative that has been extensively studied for its therapeutic potential in various diseases. MNQ has shown promising results in the treatment of cancer, inflammation, and neurodegenerative disorders. In
Mecanismo De Acción
N-(2-methyl-3-nitrophenyl)-2-naphthalenesulfonamide exerts its therapeutic effects by inhibiting various enzymes and signaling pathways. This compound has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in cancer cells and plays a role in tumor growth and metastasis. This compound also inhibits the activity of p38 MAPK, a signaling pathway that is involved in inflammation. In neurodegenerative disorders, this compound has been shown to reduce oxidative stress and inflammation by activating the Nrf2-ARE pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in cancer cells and plays a role in tumor growth and metastasis. This compound also inhibits the activity of p38 MAPK, a signaling pathway that is involved in inflammation. In neurodegenerative disorders, this compound has been shown to reduce oxidative stress and inflammation by activating the Nrf2-ARE pathway. This compound has also been shown to have antioxidant effects by scavenging free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methyl-3-nitrophenyl)-2-naphthalenesulfonamide has several advantages for lab experiments. This compound is readily available and easy to synthesize. This compound has been extensively studied and its mechanism of action is well understood. However, this compound also has some limitations for lab experiments. This compound has low solubility in aqueous solutions, which can make it difficult to administer in vitro and in vivo. This compound also has low bioavailability, which can limit its therapeutic potential.
Direcciones Futuras
There are several future directions for N-(2-methyl-3-nitrophenyl)-2-naphthalenesulfonamide research. This compound has shown promising results in the treatment of cancer, inflammation, and neurodegenerative disorders. Further studies are needed to explore the full therapeutic potential of this compound in these diseases. This compound could also be explored for its potential in other diseases such as cardiovascular disease and diabetes. Future studies could also focus on improving the solubility and bioavailability of this compound to enhance its therapeutic potential.
Métodos De Síntesis
N-(2-methyl-3-nitrophenyl)-2-naphthalenesulfonamide can be synthesized by the reaction of 2-naphthalenesulfonyl chloride with 2-amino-4-methyl-5-nitrophenol in the presence of a base such as triethylamine. The resulting compound is then purified through recrystallization to obtain pure this compound.
Aplicaciones Científicas De Investigación
N-(2-methyl-3-nitrophenyl)-2-naphthalenesulfonamide has been extensively studied for its therapeutic potential in various diseases. This compound has shown promising results in the treatment of cancer, inflammation, and neurodegenerative disorders. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorders, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Propiedades
IUPAC Name |
N-(2-methyl-3-nitrophenyl)naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4S/c1-12-16(7-4-8-17(12)19(20)21)18-24(22,23)15-10-9-13-5-2-3-6-14(13)11-15/h2-11,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXXQRVSULGVBQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(1-ethyl-5-methyl-2,3-dihydro-1H-pyrazol-4-yl)methylene]-2-methyl-3-phenylacrylohydrazide](/img/structure/B5803387.png)
![2-({[(4-tert-butylbenzoyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5803392.png)
![3-(3,4-dimethoxyphenyl)-5-[(3-methoxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5803394.png)



![4-{2-[oxo(1-pyrrolidinyl)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5803424.png)
![7-(3,4-dichlorophenyl)-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile](/img/structure/B5803428.png)

![4-amino-1H-spiro[benzo[h]quinazoline-5,1'-cyclohexane]-2(6H)-thione](/img/structure/B5803446.png)
![N-[2-(aminocarbonyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5803460.png)
![N-[2-chloro-4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-furamide](/img/structure/B5803472.png)
![3-[(3,5-dichloro-2-methoxybenzylidene)amino]-2-(3,5-dichloro-2-methoxyphenyl)-7-nitro-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B5803485.png)
